5-amino-2-(2-phenylbenzoyl)pentanoic Acid

Description

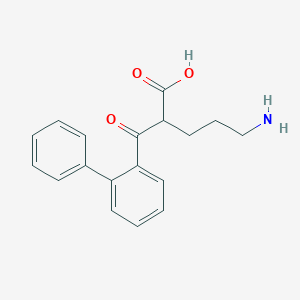

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(2-phenylbenzoyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c19-12-6-11-16(18(21)22)17(20)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXAZRIILJDHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification Strategies

Derivatization Strategies for 5-amino-2-(2-phenylbenzoyl)pentanoic Acid

Transformations of the C5 Amino Group

The primary amino group at the C5 position of this compound is a key site for chemical modifications, allowing for the introduction of diverse functionalities. Common transformations include acylation, alkylation, and sulfonylation, which can alter the compound's physicochemical properties and biological activity.

Acylation: The C5 amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amide bonds. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-5-amino-2-(2-phenylbenzoyl)pentanoic acid. The choice of the acyl group can range from simple alkyls to more complex aromatic or heterocyclic moieties, enabling the exploration of a wide range of structural diversity.

Alkylation: Alkylation of the C5 amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation can lead to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for introducing specific alkyl groups.

Sulfonylation: The amino group can also be converted to a sulfonamide by reacting with sulfonyl chlorides. This transformation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's interaction with biological targets.

Structural Variations within the 2-Phenylbenzoyl Moiety

Substitutions on the Phenyl Ring Attached at the 2-Position: Alterations to this phenyl group can affect the dihedral angle between the two aromatic rings, thereby influencing the three-dimensional shape of the molecule. Introducing substituents at different positions on this ring can lead to a diverse set of analogues with potentially different biological activities. For example, studies on related compounds have explored the introduction of various substituents to probe structure-activity relationships. nih.gov

Chemical Characterization Techniques in Synthetic Research

A suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, distinct signals would be expected for the aromatic protons of the two phenyl rings, the methine proton at the C2 position, the methylene (B1212753) protons of the pentanoic acid chain, and the protons of the C5 amino group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the connectivity of the molecule. For example, the protons on the carbon adjacent to the amino group would likely appear as a triplet. hmdb.ca Two-dimensional NMR techniques like COSY and HSQC can further establish proton-proton and proton-carbon correlations, respectively.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Characteristic chemical shifts are observed for the carbonyl carbon of the ketone and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the pentanoic acid backbone. chemicalbook.com These data complement the ¹H NMR data to provide a complete picture of the carbon skeleton. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the synthesized compound. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the pentanoic acid chain, the loss of the amino group, and the fragmentation of the benzoyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. researchgate.net

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

N-H stretch of the primary amine, usually appearing as one or two sharp peaks around 3300-3500 cm⁻¹. nist.gov

C=O stretch of the ketone and the carboxylic acid, which would likely appear as strong absorptions in the range of 1650-1750 cm⁻¹. nist.gov

C-N stretch of the amine, typically found in the 1000-1250 cm⁻¹ region.

Aromatic C-H and C=C stretches , which give rise to signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical formula of the synthesized molecule. The experimentally determined percentages are compared with the calculated values for the proposed structure. A close match between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the compound.

Structure Activity Relationship Sar Studies

Design Principles for Investigating Structural Influence on Biological Activity

To investigate the structural influence of 5-amino-2-(2-phenylbenzoyl)pentanoic acid on its biological activity, a systematic approach is employed. This involves the synthesis and evaluation of a series of analogues where each part of the molecule is systematically modified. Key design principles include:

Modification of the Amino Group: The basicity and nucleophilicity of the terminal amino group can be altered. This includes N-alkylation, N-acylation, or conversion to other functional groups to probe the importance of the primary amine for receptor binding or metabolic stability.

Alterations to the Pentanoic Acid Chain: The length of the alkyl chain can be varied (e.g., from butanoic to hexanoic acid) to assess the optimal distance between the amino group and the pharmacophore. The introduction of conformational constraints, such as double bonds or cyclic structures, can also provide insights into the bioactive conformation.

Substitution on the Phenyl Rings: The two phenyl rings of the benzophenone (B1666685) moiety offer multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic system and influence interactions such as pi-stacking or hydrogen bonding.

Stereochemical Variations: The chiral center at the alpha-carbon of the pentanoic acid allows for the synthesis and evaluation of individual enantiomers (R and S). It is common for enantiomers to exhibit different biological activities and potencies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Compounds

For instance, QSAR studies on benzophenone derivatives have often highlighted the importance of descriptors such as:

Hydrophobicity (logP): The lipophilicity of the molecule, which influences its ability to cross cell membranes.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or withdrawing nature of substituents on the phenyl rings.

Steric Parameters (e.g., Taft parameters): These quantify the bulkiness of substituents.

A hypothetical QSAR model for analogues of this compound could be developed by synthesizing a library of compounds with variations in the aforementioned structural features and correlating their measured biological activity with calculated physicochemical properties.

| Descriptor | Potential Influence on Activity |

| LogP | Affects membrane permeability and access to target sites. |

| Dipole Moment | Influences polar interactions with the biological target. |

| Molecular Volume | Steric hindrance can impact binding affinity. |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with receptor sites. |

Impact of 2-Phenylbenzoyl Substitution on Molecular Interactions

The 2-phenylbenzoyl group is a prominent feature of the molecule and is expected to have a significant impact on its molecular interactions. This bulky, aromatic substituent can engage in several types of non-covalent interactions:

Pi-Stacking Interactions: The two phenyl rings can interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a biological target. The "2-" substitution pattern forces a non-planar conformation between the two rings, which can be crucial for fitting into a specific binding pocket.

Hydrophobic Interactions: The large, non-polar surface area of the benzophenone moiety contributes to hydrophobic interactions with complementary regions of a receptor.

Carbonyl Group Interactions: The ketone's carbonyl group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on the target protein.

The presence of the 2-phenylbenzoyl group also imparts a degree of rigidity to that portion of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

Role of the Pentanoic Acid Chain Length and Stereochemistry in Biological Contexts

The pentanoic acid portion of the molecule serves as a flexible linker and provides key functional groups for interaction.

Chain Length: The five-carbon chain (including the carboxyl carbon) provides a specific spatial separation between the amino group and the alpha-carbon, which is substituted with the bulky benzophenone group. This distance is often critical for optimal interaction with a biological target, where different domains of the molecule may bind to distinct sub-pockets of a binding site. Studies on other bifunctional molecules have shown that even a single carbon addition or subtraction in the linker can dramatically alter biological activity. nih.gov

Stereochemistry: The alpha-carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The spatial arrangement of the substituents around this chiral center is crucial for biological activity. One enantiomer typically fits more precisely into the chiral environment of a receptor or enzyme active site, leading to higher potency. For example, in studies of other amino acids, the L-amino acids are the proteogenic forms, while D-amino acids can have regulatory roles. nih.gov The specific stereochemistry of this compound would therefore be a critical determinant of its biological function. nih.gov

Conformational Analysis and its Implications for Activity

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound has several rotatable bonds, leading to a high degree of conformational flexibility.

The key rotatable bonds include:

The bond connecting the phenyl rings.

The bond between the benzoyl group and the alpha-carbon of the pentanoic acid.

The single bonds within the pentanoic acid chain.

Biochemical and Biological Activities Non Clinical Focus

Enzyme Inhibition Studies

Investigation of Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com As such, inhibitors of cPLA2α are of significant interest for the development of anti-inflammatory therapies. nih.gov

A thorough review of the scientific literature reveals no specific studies investigating the inhibitory activity of 5-amino-2-(2-phenylbenzoyl)pentanoic acid against cPLA2α. While various other compounds, such as the thiazolyl ketone AVX420, have been identified as potent inhibitors of this enzyme, data on the interaction between this compound and cPLA2α is not available. nih.gov

Table 1: cPLA2α Inhibition Data for this compound

| Parameter | Value |

|---|---|

| IC₅₀ | No data available |

| Kᵢ | No data available |

Exploration of Neuronal Nitric Oxide Synthase (nNOS) Inactivation Mechanisms

Neuronal nitric oxide synthase (nNOS) is one of three isoforms of nitric oxide synthase and plays a crucial role in neurotransmission. nih.gov Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative diseases, making selective inhibitors of this enzyme valuable research tools and potential therapeutic agents. nih.govnih.gov

Current research on nNOS inactivation has focused on other molecules, such as (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, which has been shown to be a selective and time-dependent irreversible inhibitor of nNOS. nih.gov However, there is no published research detailing any investigation into the potential of this compound to inactivate or inhibit nNOS.

Table 2: nNOS Inactivation Data for this compound

| Parameter | Value |

|---|---|

| k_inact | No data available |

| K_I | No data available |

Assessment of Hyaluronidase (B3051955) Inhibition

Hyaluronidases are a group of enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. By breaking down hyaluronic acid, these enzymes can increase tissue permeability. Inhibitors of hyaluronidase are being explored for various applications, including the reduction of inflammation and the prevention of cancer metastasis.

Despite the therapeutic potential of hyaluronidase inhibitors, a comprehensive search of the scientific literature yielded no studies on the effects of this compound on hyaluronidase activity.

Table 3: Hyaluronidase Inhibition Data for this compound

| Enzyme Source | Inhibition (%) | IC₅₀ |

|---|

Evaluation of Amine Oxidase Copper Containing 3 (AOC3) Modulation

Amine oxidase, copper-containing 3 (AOC3), also known as vascular adhesion protein-1 (VAP-1) or semicarbazide-sensitive amine oxidase (SSAO), is an enzyme with dual functions in amine metabolism and cell adhesion. nih.gov It is implicated in inflammatory processes and is considered a target for the treatment of inflammatory diseases. nih.gov

There is currently no scientific literature available that describes the modulation of AOC3 activity by this compound.

Table 4: AOC3 Modulation Data for this compound

| Parameter | Value |

|---|---|

| IC₅₀ | No data available |

| Substrate(s) Used | No data available |

Analysis of Inflammatory Kinases (TBK1 and IKKε) Inhibition

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are key kinases in the innate immune response, regulating the production of type I interferons. Inhibitors of these kinases are being investigated for their potential in treating inflammatory diseases and some cancers. Several dual inhibitors of TBK1 and IKKε, such as BAY-985 and TBK1/IKKε-IN-5, have been developed and characterized. medchemexpress.comselleckchem.commedchemexpress.com

A review of the available literature indicates that there are no studies on the inhibitory effects of this compound on either TBK1 or IKKε.

Table 5: TBK1 and IKKε Inhibition Data for this compound

| Kinase | IC₅₀ |

|---|---|

| TBK1 | No data available |

Insights into 14α-Demethylase (CYP51) Binding and Antifungal Activity

The enzyme 14α-demethylase (CYP51) is a crucial component of the sterol biosynthesis pathway in fungi and is the primary target for azole antifungal drugs. nih.govmdpi.com Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest. nih.gov

While extensive research has been conducted on the binding of various azole-containing compounds to CYP51, there is no published data on the interaction of this compound with this enzyme. Therefore, its potential as an antifungal agent via this mechanism remains unknown.

Table 6: CYP51 Binding and Antifungal Activity Data for this compound

| Parameter | Value |

|---|---|

| Binding Affinity (K_d) | No data available |

| IC₅₀ (CYP51) | No data available |

Based on a comprehensive review of the current scientific literature, there is a notable absence of research on the biochemical and biological activities of this compound with respect to the enzymes and proteins outlined in this article. While the individual targets—cPLA2α, nNOS, hyaluronidase, AOC3, TBK1/IKKε, and CYP51—are all significant in various physiological and pathological processes, the potential of this specific compound to modulate their functions has not been explored in published studies. This highlights a gap in the current knowledge and suggests that future research could be directed towards investigating the bioactivity of this complex molecule.

Antimicrobial Research (In Vitro/Pre-Clinical)

Investigations into the antimicrobial properties of pentanoic acid and benzoyl derivatives have explored their potential against various pathogens. The research highlights the activity of derivatives against fungi, protozoa, and bacteria.

Antifungal Properties of Derivatives

Research into related chemical structures indicates that pentanoic acid derivatives can possess antifungal properties. For instance, studies on 2,4-dihydroxy-6-n-pentylbenzoic acid, a compound sharing the pentanoic acid substructure, demonstrated notable antifungal activity. nih.gov In bioautography assays against the fungus Cladosporium sphaerospermum, 2,4-dihydroxy-6-n-pentylbenzoic acid itself was a potent inhibitor, and its methyl ester, methyl 2,4-dihydroxy-6-n-pentylbenzoate, showed the highest activity in the tested series. nih.gov The findings suggest that the presence of a free hydroxyl group on the aromatic ring enhances the antifungal effect against this specific fungal strain. nih.gov Other distinct structures, such as chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, have also been synthesized and evaluated, showing that while they possessed strong antibacterial activity, they exhibited poor MIC (Minimum Inhibitory Concentration) values against the fungus Candida albicans. researchgate.net

Antiprotozoal Activity, e.g., against Acanthamoeba sp.

Direct research on the antiprotozoal activity of this compound or its immediate derivatives is not extensively documented in available literature. However, studies on other amino acid-based compounds have shown promise in this area. Cationic amino acid-based rhamnolipids, for example, have demonstrated potent antiprotozoal effects, capable of killing Acanthamoeba castellanii at low concentrations. nih.gov This highlights the potential of leveraging amino acid scaffolds in the development of antiprotozoal agents.

Antibacterial Potential and Synergy

The antibacterial potential of various pentanoic acid derivatives has been a subject of scientific inquiry. A series of synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values in the range of 2–4 µg/mL. nih.gov Similarly, chiral propanoic acid derivatives featuring a benzoxazole (B165842) moiety displayed excellent activity against screened Gram-negative and Gram-positive bacteria, with MIC values between 1.56 and 6.25 μg/mL. researchgate.net Furthermore, studies on biphenyl (B1667301) derivatives, which relate to the phenylbenzoyl moiety of the target compound, have identified molecules with potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.gov Phenolic acids, in general, are noted to be more effective against Gram-positive bacteria than Gram-negative strains, a difference attributed to variations in the bacterial cell wall structure. mdpi.com

Anti-Inflammatory Mechanisms (Cellular and Molecular)

The anti-inflammatory mechanisms of amino-pentanoic acid derivatives are often linked to the modulation of key inflammatory pathways. While direct mechanistic studies on this compound are not prominent, research on related structures provides insight. The conjugation of common non-steroidal anti-inflammatory drugs (NSAIDs) with amino acids via an amide bond has been shown to yield derivatives that are more potent anti-inflammatory agents than the parent drugs. nih.gov This enhancement is partly attributed to reduced acidity and increased lipophilicity, which may increase the inhibition of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation. nih.govmdpi.com Other bioactive compounds containing amino acid structures, such as 5-aminovaleric acid (a structural isomer of an aminopentanoic acid), are recognized as human metabolites with roles in cellular processes. nih.gov The anti-inflammatory effects of some amino acids are mediated through the induction of enzymes like heme oxygenase-1 (HO-1), which has immunoregulatory functions. mdpi.com

Cellular Pathway Modulation

Derivatives of pentanoic acid have been identified as modulators of critical cellular pathways, particularly those involved in cell survival and proliferation, such as apoptosis and cell cycle progression.

Interference with Apoptosis and Cell Cycle Phases (e.g., Leukemic Cell Lines)

Significant research has focused on the ability of pentanoic acid derivatives to induce apoptosis (programmed cell death) in cancer cells, especially in leukemic cell lines. One study designed and synthesized a series of pentanoic acid compounds, identifying (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid (referred to as Cpd 11) as a potent inhibitor of matrix metalloproteinase-2 (MMP-2). nih.gov This inhibition is linked to its anti-invasive and apoptotic activity in the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net

The apoptotic cell death induced by this compound was confirmed by assays showing an increase in the sub-G1 cell population, a hallmark of apoptosis. nih.gov Further investigation revealed that the compound's mechanism involves the downregulation of MMP-2 expression in K562 cells. nih.gov Other studies on different agents against leukemia have shown that apoptosis induction often involves the modulation of the PI3K/Akt/mTOR signaling pathway and can arrest the cell cycle in the G0/G1 phase. nih.gov The process of apoptosis is complex and can be triggered through intrinsic pathways, associated with mitochondrial membrane depolarization, or extrinsic pathways involving death receptors like TNFRSF25. mdpi.com

Table 1: In Vitro Activity of a Pentanoic Acid Derivative in a Leukemia Cell Line Use the filter and search functionalities to explore the data.

| Compound | Cell Line | Target | IC50 Value | Observed Mechanism of Action | Reference |

| (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid (Cpd 11) | K562 (Chronic Myeloid Leukemia) | MMP-2 | 17.9 ± 0.01 μM | Induces apoptosis, sub-G1 cell cycle arrest, downregulation of MMP-2. | nih.gov |

Influence on Proto-oncogene Expression (e.g., c-Myc, Bcl-2)

Proto-oncogenes are normal genes that, when mutated or expressed at high levels, can contribute to the conversion of a normal cell into a cancer cell. Among the most studied proto-oncogenes are c-Myc and Bcl-2, which play crucial roles in cell proliferation, apoptosis (programmed cell death), and tumorigenesis.

The c-Myc protein is a transcription factor that is essential for cell growth and division. focusbiomolecules.com Deregulated expression of c-Myc is a hallmark of many human cancers, leading to unchecked cell proliferation. focusbiomolecules.com Conversely, Bcl-2 is a key regulator of the intrinsic apoptotic pathway. nih.gov Its overexpression can prevent or delay cell death, thereby promoting cell survival and contributing to the development and progression of cancer. nih.gov

A significant body of research highlights the synergistic cooperation between c-Myc and Bcl-2 in promoting cancer. nih.govnih.govnih.gov While c-Myc drives cell proliferation, it can also induce apoptosis in certain cellular contexts. nih.gov The co-expression of Bcl-2 can counteract this pro-apoptotic function of c-Myc, allowing for sustained proliferation of abnormal cells, a classic mechanism of oncogenic cooperation. nih.gov This synergy has been observed to be a predictor of poor prognosis in several types of cancer.

Despite the well-established roles of c-Myc and Bcl-2 in cancer biology, there is currently no specific scientific literature detailing the direct influence of this compound on the expression of these proto-oncogenes. Further research is required to determine if this compound has any modulatory effects on c-Myc or Bcl-2 expression and what the potential implications of such effects might be.

Table 1: General Roles of c-Myc and Bcl-2 in Cellular Processes

| Proto-oncogene | Primary Function | Role in Cancer |

| c-Myc | Transcription factor regulating cell cycle, growth, and metabolism. focusbiomolecules.com | Overexpression drives uncontrolled cell proliferation. focusbiomolecules.com |

| Bcl-2 | Inhibits apoptosis (programmed cell death). nih.govyoutube.com | Promotes survival of cancer cells by preventing apoptosis. nih.gov |

Impact on Specific Metabolic Pathways (e.g., d-arginine (B556069) and d-ornithine (B1583779) metabolism)

The metabolism of amino acids is a fundamental process for cell survival, growth, and function. d-arginine and d-ornithine are the d-isomers of the more common l-amino acids, and their metabolic pathways are of increasing interest in biological research. While l-arginine (B1665763) and l-ornithine (B1677492) are central to the urea (B33335) cycle for the detoxification of ammonia, the roles of their d-counterparts are less well-defined but are known to be present and have biological functions in mammals. numberanalytics.comdrugbank.compathbank.org

The metabolism of d-amino acids is primarily carried out by the enzyme D-amino acid oxidase (DAAO), which catalyzes their deamination. pathbank.org The metabolic pathways of d-arginine and d-ornithine can lead to the formation of various intermediates that may have physiological effects. pathbank.org l-arginine itself is a precursor for the synthesis of nitric oxide, a critical signaling molecule, as well as polyamines, proline, and creatine. researchgate.netnih.govcreative-proteomics.com Ornithine is a key intermediate in the urea cycle and a precursor for polyamine synthesis, which is essential for cell proliferation. drugbank.com

The specific impact of this compound on the metabolic pathways of d-arginine and d-ornithine has not been elucidated in the available scientific literature. Given the structural similarity of the compound to amino acids, it is conceivable that it could interact with enzymes involved in amino acid metabolism. However, without direct experimental evidence, any potential influence remains speculative. Future studies would be necessary to investigate whether this compound or its metabolites affect the enzymes or transporters involved in d-arginine and d-ornithine metabolism.

Table 2: Overview of Arginine and Ornithine Metabolism

| Amino Acid | Key Metabolic Pathway | Primary Biological Role of Pathway |

| d-Arginine | Deamination by D-amino acid oxidase (DAAO). pathbank.org | Catabolism of d-amino acids. pathbank.org |

| d-Ornithine | Deamination by D-amino acid oxidase (DAAO). pathbank.org | Catabolism of d-amino acids. pathbank.org |

| l-Arginine | Urea Cycle, Nitric Oxide Synthesis. numberanalytics.comresearchgate.net | Ammonia detoxification, vasodilation, cell signaling. numberanalytics.comresearchgate.net |

| l-Ornithine | Urea Cycle, Polyamine Synthesis. drugbank.comcreative-proteomics.com | Ammonia detoxification, cell proliferation. drugbank.comcreative-proteomics.com |

Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action

Currently, there is a lack of specific research elucidating the molecular mechanism of action for 5-amino-2-(2-phenylbenzoyl)pentanoic acid. General principles of medicinal chemistry suggest that its amino acid-like scaffold and benzophenone (B1666685) moiety could allow for interactions with various biological targets. However, without dedicated studies, any proposed mechanism would be purely speculative.

Enzyme-Ligand Interaction Analysis

There are no available studies detailing the interaction of this compound with any specific enzymes. To understand its potential as an enzyme inhibitor or modulator, detailed kinetic studies and interaction analyses would be required. Such studies would typically involve incubating the compound with a target enzyme and measuring changes in its activity.

Characterization of Inactivation Pathways (e.g., Oxidative Demethylation)

Information regarding the metabolic fate and potential inactivation pathways of this compound is not present in the available scientific literature. While processes like oxidative demethylation are known inactivation pathways for some bioactive molecules, there is no evidence to suggest this or any other specific pathway is relevant for this particular compound.

Binding Mode Analysis through Co-crystallization and X-ray Diffraction

No crystallographic data for this compound, either alone or in complex with a biological target, has been deposited in public databases. Co-crystallization followed by X-ray diffraction is a powerful technique to determine the precise three-dimensional binding mode of a ligand within a target's active site. The absence of such data means that the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that might govern its binding affinity and specificity are unknown.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 5-amino-2-(2-phenylbenzoyl)pentanoic acid, and a protein target.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The binding site of the protein is then defined, and a docking algorithm is used to sample a large number of possible conformations of the ligand within this site. These conformations are then scored based on a scoring function that estimates the binding affinity.

For a compound like this compound, which possesses both a flexible amino acid-like chain and a bulky benzoylphenyl group, flexible ligand docking would be the most appropriate approach. This allows the ligand to change its conformation during the docking process, providing a more realistic representation of the binding event.

A hypothetical docking study of this compound into a relevant enzyme's active site, for instance, a kinase or a protease, would likely show the amino and carboxylic acid groups forming hydrogen bonds with polar residues in the binding pocket. The phenyl and benzoyl rings would likely engage in hydrophobic and pi-stacking interactions with nonpolar residues. The predicted binding energy from such a study would provide an initial estimate of the compound's inhibitory potential.

Table 1: Hypothetical Molecular Docking Results for this compound against a Putative Protein Target

| Parameter | Value | Description |

| Target Protein | Kinase XYZ (hypothetical) | A protein kinase involved in a disease pathway. |

| Docking Score (kcal/mol) | -8.5 | A lower score indicates a more favorable binding affinity. |

| Key Interacting Residues | Lys78, Asp184, Phe167, Leu25 | Amino acid residues in the active site forming interactions. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking | The nature of the chemical interactions stabilizing the complex. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and stability of a molecule like this compound and its complexes with biological macromolecules. numberanalytics.com

An MD simulation of this compound in an aqueous environment would reveal its preferred conformations in solution. This is particularly important for a flexible molecule, as its shape can significantly influence its biological activity. The simulation would track the torsional angles of the pentanoic acid chain and the relative orientation of the two phenyl rings in the benzoylphenyl moiety.

Furthermore, MD simulations of the compound bound to a protein target, following a molecular docking study, can be used to assess the stability of the predicted binding pose. acs.org Over the course of a simulation, which can range from nanoseconds to microseconds, the ligand might either remain stably bound in the initial pose or adopt alternative binding modes. This provides a more dynamic and realistic picture of the binding event than static docking.

Key parameters that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions. The interactions observed in the docking study can also be monitored throughout the simulation to assess their persistence.

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Information Gained |

| RMSD | Root-Mean-Square Deviation | Stability of the ligand's binding pose and the overall protein structure. |

| RMSF | Root-Mean-Square Fluctuation | Flexibility of different parts of the protein and the ligand. |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds | Stability of key polar interactions between the ligand and protein. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent | Changes in the exposure of hydrophobic and hydrophilic regions upon binding. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to study compounds like this compound at the atomic level.

For this compound, quantum chemical calculations can provide valuable information about its electronic properties. For example, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can give insights into the molecule's ability to donate or accept electrons. scialert.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Studies on related benzophenone (B1666685) derivatives have utilized DFT to understand their structural and electronic properties. scialert.netresearchgate.net These studies have shown that such calculations can accurately predict geometries and electronic transitions. researchgate.net

Table 3: Predicted Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations (DFT/B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen and carboxylic acid; positive potential around the amino group. | Predicts regions of electrostatic interactions. |

Predictive Modeling for Biological Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for a series of analogs of this compound, one would first need experimental data on their biological activity (e.g., IC50 values for enzyme inhibition). A set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is assessed through various validation techniques.

For benzophenone derivatives, QSAR studies have been successfully applied to predict their antimalarial activity. nih.gov These studies have identified descriptors such as potential energy, dipole moment, and electron affinity as being important for activity. nih.gov A hypothetical QSAR model for analogs of this compound might reveal the importance of descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and steric bulk.

Table 4: Example of a Hypothetical QSAR Equation for Analogs of this compound

| Equation | pIC50 = 0.6 * logP - 0.2 * (HOMO-LUMO Gap) + 0.1 * MR + 2.5 |

| Descriptors | logP (lipophilicity), HOMO-LUMO Gap (electronic property), MR (molar refractivity - a steric descriptor) |

| Interpretation | This hypothetical model suggests that higher lipophilicity and larger size, along with a smaller HOMO-LUMO gap (higher reactivity), could lead to increased biological activity. |

| Statistical Parameters | r² (correlation coefficient), q² (cross-validated correlation coefficient), F-test value |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental tool in the analysis of 5-amino-2-(2-phenylbenzoyl)pentanoic acid, enabling its separation from other components in a sample and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of this compound in research samples. This technique is favored for its high resolution and sensitivity. In a typical HPLC setup, a liquid solvent containing the sample is passed through a column packed with a solid adsorbent material. The different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column.

A common application of HPLC is in the analysis of the compound in biological matrices. For instance, a reversed-phase HPLC method might be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the compound and other sample components between the stationary and mobile phases. The concentration of this compound can then be determined by comparing the peak area of the compound in the sample to that of a known standard.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the metabolite profiling of this compound. This method combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, and separation occurs based on the compound's volatility and interaction with the column's stationary phase.

For a non-volatile compound like this compound, a derivatization step is often necessary to increase its volatility before GC-MS analysis. This involves a chemical reaction to convert the compound into a more volatile derivative. Once separated by the GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and the elucidation of its metabolites.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative analysis of this compound. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, like a glass plate. A small spot of the sample is applied to one end of the plate, which is then placed in a sealed container with a solvent, known as the mobile phase.

As the mobile phase moves up the plate by capillary action, it carries the sample with it. The components of the sample separate based on their differential affinity for the adsorbent and solubility in the mobile phase. The position of the separated compound can be visualized under UV light or by staining. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparison with a standard.

Ion Exchange Chromatography (IEC) is a technique used for the separation of ionizable molecules like this compound, which possesses both an amino group and a carboxylic acid group. Separation in IEC is based on the reversible interaction between a charged molecule and an oppositely charged stationary phase. The stationary phase consists of an inert organic matrix with covalently attached charged functional groups.

For the separation of this compound, either a cation or an anion exchange resin can be used, depending on the pH of the mobile phase. By adjusting the pH or the ionic strength of the mobile phase, the compound can be selectively eluted from the column. This technique is particularly useful for the purification of the compound from a mixture of other charged or uncharged molecules.

Spectrometric Methods for Detection and Characterization

Spectrometric methods are indispensable for the detection and structural characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In LC-MS, the effluent from an HPLC column is directly introduced into the ion source of a mass spectrometer. The molecules are then ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions.

This technique is extremely powerful for the analysis of this compound in complex samples. It not only allows for the quantification of the compound but also provides definitive structural information. High-resolution mass spectrometry, a feature of modern LC-MS systems, can provide the elemental composition of the compound and its metabolites, further aiding in their identification.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. This method is particularly well-suited for the analysis of charged molecules such as amino acids. In CE, charged analytes migrate in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. The separated components are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z).

For the analysis of "this compound," a CE-MS method would typically involve the use of a low pH background electrolyte to ensure the protonation of the amino group, conferring a positive charge on the molecule and enabling its migration in the electric field. sickkids.ca The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to specifically detect the ion corresponding to the target compound, thereby increasing sensitivity and selectivity.

Table 1: Illustrative CE-MS Parameters for Amino Acid Analysis

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica, 50 µm i.d., 50-100 cm length |

| Background Electrolyte | 10-50 mM formic acid or acetic acid in water, pH 2-3 |

| Separation Voltage | 20-30 kV |

| Injection | Hydrodynamic or electrokinetic |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Orbitrap |

| Detection Mode | Positive Ion Mode |

Nuclear Magnetic Resonance (NMR) for Quantitative and Qualitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of organic molecules. For "this compound," ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of its molecular structure.

Quantitative NMR (qNMR) can be employed to determine the concentration of the compound in a solution with high precision and accuracy. nih.gov This is achieved by comparing the integral of a specific signal from the target compound to the integral of a signal from a known amount of an internal standard. nih.gov For aromatic compounds like "this compound," internal standards such as terephthalic acid may be suitable. nih.gov The choice of solvent is critical to ensure that the signals of the analyte and the standard are well-resolved.

Table 2: Example of ¹H NMR Data for a Structurally Similar Amino Acid

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 4.10 | dd | 8.5, 5.0 |

| H-3 | 2.05-1.90 | m | - |

| H-4 | 1.80-1.65 | m | - |

| H-5 | 3.00 | t | 7.5 |

| Aromatic-H | 7.80-7.20 | m | - |

Note: This is an illustrative example; actual chemical shifts for this compound would need to be determined experimentally.

Spectrophotometric Detection (e.g., Ninhydrin (B49086) Derivatization)

Spectrophotometric methods offer a simple and cost-effective way to quantify amino acids. The ninhydrin reaction is a classic method for the detection and quantification of primary amines, including amino acids. nih.govnih.govnih.gov In this reaction, ninhydrin reacts with the primary amino group of "this compound" to produce a deep purple colored product known as Ruhemann's purple. orientjchem.org The intensity of the color, which is directly proportional to the concentration of the amino acid, can be measured using a spectrophotometer at a specific wavelength (typically around 570 nm). nih.gov

The reaction is typically carried out in a buffered solution at an alkaline pH to ensure the amino group is unprotonated and thus more nucleophilic. orientjchem.org The reaction conditions, such as temperature and incubation time, need to be carefully optimized to ensure complete reaction and reproducible results. orientjchem.org

Table 3: Key Aspects of the Ninhydrin Method for Amino Acid Quantification

| Parameter | Description |

| Reagent | Ninhydrin solution |

| Reaction pH | Typically alkaline (pH 8-10) |

| Reaction Temperature | Often elevated (e.g., 100°C) to accelerate the reaction |

| Detection Wavelength | ~570 nm for the purple product |

| Quantification | Based on a calibration curve prepared with known concentrations of the amino acid |

Sample Preparation and Derivatization Techniques for Analysis

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex biological or environmental samples. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and convert it into a form that is suitable for analysis.

For the analysis of "this compound," sample preparation techniques may include:

Protein Precipitation: If the sample is a biological fluid containing proteins, these can be removed by precipitation using agents like trichloroacetic acid or acetonitrile.

Solid-Phase Extraction (SPE): This technique is widely used to clean up samples and isolate the analyte of interest. creative-proteomics.com For an amino acid like the target compound, a cation-exchange SPE cartridge could be used to retain the protonated amino acid, while neutral and anionic interferents are washed away. The analyte is then eluted with a suitable solvent.

Derivatization: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. nih.gov For CE-MS or HPLC analysis, derivatization can be used to improve separation efficiency, enhance detection sensitivity, or enable chiral separation. nih.gov For instance, derivatizing the amino group with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) would allow for highly sensitive fluorescence detection. researchgate.net For chiral analysis, a chiral derivatizing agent such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used to form diastereomers that can be separated by chromatography or electrophoresis. nih.gov

The choice of sample preparation and derivatization technique will depend on the analytical method being used and the nature of the sample matrix.

Future Research Directions and Potential Applications Non Clinical

Design of Novel Analogs with Enhanced Biological Activity

The design and synthesis of novel analogs of 5-amino-2-(2-phenylbenzoyl)pentanoic acid are pivotal for enhancing its biological activity and specificity. Structure-activity relationship (SAR) studies are a cornerstone of this process, aiming to identify the key molecular features responsible for its biological effects. nih.govnih.gov By systematically modifying the core structure, researchers can elucidate the pharmacophore, which is the precise arrangement of functional groups necessary for biological activity. dovepress.com

Future research will likely focus on several key areas of modification:

Substitution on the Phenyl Rings: Altering the substituents on both the phenyl ring of the benzoyl group and the appended phenyl group can significantly impact activity. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.govnih.gov

Modification of the Pentanoic Acid Chain: The length and rigidity of the pentanoic acid chain can be altered to optimize the compound's conformational properties and its fit within a target's binding site.

Derivatization of the Amino Group: The primary amino group offers a site for the attachment of various functional groups to potentially improve pharmacokinetic properties or introduce new biological activities.

Systematic optimization of lead compounds, guided by SAR data, can lead to the development of analogs with significantly improved potency and selectivity. nih.gov

| Modification Site | Potential Modifications | Anticipated Outcome |

|---|---|---|

| Phenyl Rings | Introduction of halogens, alkyl, alkoxy, or nitro groups | Enhanced binding affinity and specificity |

| Pentanoic Acid Chain | Chain shortening/lengthening, introduction of cyclic constraints | Improved conformational stability and target interaction |

| Amino Group | Alkylation, acylation, or conjugation with other molecules | Modified solubility, cell permeability, and biological activity |

Exploration of New Therapeutic Targets (Pre-Clinical)

The structural similarity of this compound to other biologically active molecules suggests its potential to interact with a variety of therapeutic targets. Preclinical research is essential to identify and validate these potential targets.

Oncology: Given that cancer cells often exhibit altered amino acid metabolism, novel amino acid analogs are being explored as potential anticancer agents. nih.govpromegaconnections.comoncologynews.com.au Future studies could investigate the efficacy of this compound in various cancer models, including human tumor xenografts in mice, to assess its antitumor properties. aacrjournals.orgnih.gov The induction of specific enzymes, such as cytochrome P450 1A1, in sensitive cancer cells could be a potential mechanism of action to explore. aacrjournals.org

Neurodegenerative Diseases: Altered amino acid metabolism is also implicated in the pathophysiology of neurodegenerative diseases. accscience.com Preclinical models of conditions such as Huntington's disease and Parkinson's disease could be utilized to evaluate the neuroprotective potential of this compound. frontiersin.orgdrugdiscoverynews.comnm.org For instance, its ability to modulate glutamate excitotoxicity by targeting excitatory amino acid transporters could be a promising area of investigation. frontiersin.org

| Therapeutic Area | Potential Targets/Mechanisms | Pre-Clinical Models |

|---|---|---|

| Oncology | Amino acid transporters, metabolic enzymes (e.g., SHMT), cytochrome P450 induction | Cancer cell lines (e.g., prostate, ovarian), human tumor xenografts |

| Neurodegenerative Diseases | Excitatory amino acid transporters (e.g., EAAT2), sigma-1-receptor (S1R) | Drosophila models of Huntington's disease, rodent models of Parkinson's disease |

Development of Research Tools and Probes based on the Compound

The unique structure of this compound makes it a valuable scaffold for the development of chemical probes to study biological processes. mskcc.orgtandfonline.com These tools can be instrumental in identifying the compound's cellular targets and elucidating its mechanism of action.

Radiolabeled Analogs for PET Imaging: The synthesis of radiolabeled derivatives, for example with fluorine-18, could enable the use of Positron Emission Tomography (PET) to visualize the distribution and target engagement of the compound in vivo. nih.govbohrium.comnih.govresearchgate.net This is particularly relevant for imaging tumors that have upregulated amino acid metabolism. nih.govsemanticscholar.org

Fluorescent Probes: Attaching a fluorescent tag to the molecule would allow for the visualization of its subcellular localization and interaction with cellular components using techniques like fluorescence microscopy. biorxiv.orgbiorxiv.orgsemanticscholar.org

Affinity-Based Probes: Immobilizing the compound on a solid support can be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

The development of such probes will be crucial for advancing our understanding of the compound's biological function. mskcc.org

Mechanistic Studies at the Atomic Level

To gain a deeper understanding of how this compound interacts with its biological targets, mechanistic studies at the atomic level are essential. These studies can reveal the precise binding mode and the key intermolecular interactions that govern its activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a protein target. nih.govmdpi.comfrontiersin.orgnih.govuni-muenchen.de These simulations can help to understand the conformational changes that occur upon binding and the role of solvent molecules in the interaction.

Quantum Mechanics (QM) Calculations: QM methods can be employed to accurately calculate the energies of different conformations of the compound and to study the electronic nature of its interactions with a target. nih.govscirp.orgnih.govmdpi.comresearchgate.net This can be particularly useful for understanding the role of specific functional groups in the binding process.

These computational approaches, when combined with experimental data, can provide a detailed picture of the compound's mechanism of action at the molecular level.

Computational Design and Optimization for Specific Biological Effects

Computational methods play an increasingly important role in the design and optimization of small molecules for specific biological effects. nih.gov In silico techniques can be used to predict the biological activity of novel analogs and to guide their synthesis, thereby accelerating the drug discovery process.

Pharmacophore Modeling and Virtual Screening: Based on the structure of known active compounds, a pharmacophore model can be developed and used to screen large compound libraries for molecules with a high probability of being active. dovepress.comnih.govfrontiersin.org

Molecular Docking: This technique can be used to predict the binding mode of the compound and its analogs within the active site of a target protein, providing insights for the design of more potent inhibitors. chemrxiv.orgnih.gov

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like properties. frontiersin.org

By leveraging these computational approaches, researchers can more efficiently design and optimize analogs of this compound with desired biological activities. nih.govlongdom.orgnih.govresearchgate.netnih.govf1000research.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-2-(2-phenylbenzoyl)pentanoic acid, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl groups and pentanoic acid derivatives. Key steps include protecting the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions and activating the carboxylic acid using 1-hydroxybenzotriazole (HOBt) for amide bond formation. Intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution electrospray ionization mass spectrometry (HRESIMS) to confirm structural integrity at each stage .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

- Methodological Answer : Structural validation combines 2D NMR techniques (HSQC, HMBC, and COSY) to assign carbon-proton correlations and confirm connectivity. HRESIMS provides molecular formula verification (e.g., C21H42N2O4 for related derivatives). Discrepancies in resonance assignments are resolved through HSQC-TOCSY experiments to trace overlapping proton networks, as demonstrated in marine natural product studies .

Q. What role does this compound play in dendrimer synthesis, and what advantages does it offer?

- Methodological Answer : The compound acts as an AB2 scaffold in dendritic architectures, enabling divergent synthesis via iterative amidation and deprotection steps. Its two amino groups and carboxylic acid moiety allow stable, aqueous-soluble dendrimers with high yields (>90%) on multigram scales. Ethylenediamine (EDA) is commonly used as a core, with Boc protection ensuring controlled growth .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound for dendritic polymers, and how are they addressed?

- Methodological Answer : Scalability issues include maintaining purity during iterative amidation and avoiding steric hindrance in higher-generation dendrimers. Solutions involve optimizing reaction conditions (e.g., pH, temperature) and using Boc-protected intermediates to ensure regioselective coupling. Large-scale purification employs gradient HPLC or size-exclusion chromatography .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data in structural analysis?

- Methodological Answer : Discrepancies in transient species identification (e.g., dimer anions) are addressed by cross-validating time-dependent density functional theory (TDDFT) calculations (M05-2X/6-311+G(d,p)/SMD level) with experimental UV-Vis spectra. For example, λmax values for s-type dimer anions in oxidation studies align closely with TDDFT predictions .

Q. What methodologies are used to assess the bioactivity of this compound derivatives, such as antimicrobial or antioxidant properties?

- Methodological Answer : Antibacterial activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Antioxidant potential is quantified through radical scavenging assays (e.g., against Br2•−, CO3•−, and peroxyl radicals) using pulse radiolysis to measure reaction kinetics and thermodynamic feasibility .

Q. How is this compound utilized in targeted drug delivery systems, and what experimental parameters ensure efficacy?

- Methodological Answer : The compound’s carboxylic acid group enables covalent conjugation to drug molecules or nanocarriers via amide bonds. Dendrimers synthesized from this scaffold exhibit enhanced aqueous solubility and controlled release profiles. In vitro testing includes stability studies in physiological buffers (pH 7.4) and cytotoxicity assays using human cell lines (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.